molecular formula C9H8ClN5O B8310296 6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

6-Chloro-2-methyl-4-(pyrimidin-4-ylamino)pyridazin-3(2H)-one

Cat. No. B8310296
M. Wt: 237.64 g/mol
InChI Key: URXYPXMLGBRYQV-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 263a (500 mg, 2.11 mmol), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (2.68 g, 10.6 mmol), Pd(dppf)Cl2 (170 mg, 0.20 mmol), X-phos (170 mg, 0.40 mmol), potassium acetate (410 mg, 4.21 mmol), and dioxane (30 mL). The system was subjected to 3 cycles of vacuum/argon flush and stirred at 50° C. for 6 h. LCMS indicated that 263a was totally converted to 263b.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.CC1(C)C(C)(C)[O:21][B:20](B2OC(C)(C)C(C)(C)O2)[O:19]1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C([O-])(=O)C.[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCOCC1>[CH3:8][N:6]1[C:5](=[O:9])[C:4]([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][N:12]=2)=[CH:3][C:2]([B:20]([OH:21])[OH:19])=[N:7]1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NC=NC=C1
Name
Quantity
2.68 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
170 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
potassium acetate
Quantity
410 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
170 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
flush

Outcomes

Product
Details
Reaction Time
6 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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